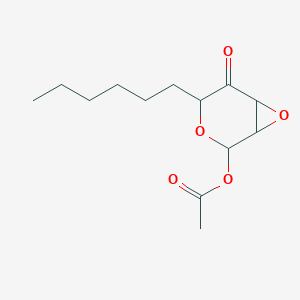
1-O-Acetyl-2,3-anhydro-5-hexylpentopyranos-4-ulose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-O-Acetyl-2,3-anhydro-5-hexylpentopyranos-4-ulose is a complex organic compound with a unique structure that includes an acetyl group, an anhydro bridge, and a hexyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-Acetyl-2,3-anhydro-5-hexylpentopyranos-4-ulose typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1-O-Acetyl-2,3-anhydro-5-hexylpentopyranos-4-ulose can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
1-O-Acetyl-2,3-anhydro-5-hexylpentopyranos-4-ulose has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and delivery.
Industry: It is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 1-O-Acetyl-2,3-anhydro-5-hexylpentopyranos-4-ulose involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-O-Acetyl-2,3-anhydro-5-hexylpentopyranos-4-ulose include other acetylated sugars and anhydro sugars, such as:
- 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
- 1-O-Hexadecyl-2-acetyl-sn-glycero-3-phosphocholine .
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
62644-45-5 |
|---|---|
Molecular Formula |
C13H20O5 |
Molecular Weight |
256.29 g/mol |
IUPAC Name |
(4-hexyl-5-oxo-3,7-dioxabicyclo[4.1.0]heptan-2-yl) acetate |
InChI |
InChI=1S/C13H20O5/c1-3-4-5-6-7-9-10(15)11-12(18-11)13(17-9)16-8(2)14/h9,11-13H,3-7H2,1-2H3 |
InChI Key |
HPITVZSTBVFLNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1C(=O)C2C(O2)C(O1)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















